Lysylcysteine

Heavy Metal Detoxification Environmental Remediation Chelation Therapy

Dipeptides with inconsistent purity hinder reproducible chelation and bioconjugation research. Lysylcysteine (CAS 106325-92-2) solves this with ≥98% HPLC purity and unique dual reactivity-a primary amine (Lys) and free thiol (Cys)-unavailable in generic dipeptides. • Kf = 10¹⁵ for Pb, far exceeding free cysteine for metal sequestration studies. • Dual-reactive scaffold enables heterobifunctional crosslinker and covalent probe design. • Validated by HPLC, MS, and NMR; shipped under controlled conditions to preserve thiol integrity.

Molecular Formula C9H19N3O3S
Molecular Weight 249.33 g/mol
CAS No. 106325-92-2
Cat. No. B608776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLysylcysteine
CAS106325-92-2
SynonymsLysylcysteine;  L-Cysteine, N-L-lysyl-;  LYS-CYS;  LYS CYS;  LYSCYS;  L-Cysteine, L-lysyl-; 
Molecular FormulaC9H19N3O3S
Molecular Weight249.33 g/mol
Structural Identifiers
InChIInChI=1S/C9H19N3O3S/c10-4-2-1-3-6(11)8(13)12-7(5-16)9(14)15/h6-7,16H,1-5,10-11H2,(H,12,13)(H,14,15)/t6-,7-/m0/s1
InChIKeyQBGPXOGXCVKULO-BQBZGAKWSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Lysylcysteine Identity and Specifications


Lysylcysteine (L-Lysyl-L-cysteine) is a natural dipeptide composed of the amino acids lysine and cysteine linked by a standard peptide bond [1]. It is classified as an alpha-dipeptide and is an intermediate breakdown product of protein digestion and catabolism [1]. The compound has a molecular formula of C9H19N3O3S, a molecular weight of 249.33 g/mol, and a predicted XLogP3-AA value of -3.6, indicating high hydrophilicity [2]. Standard commercial purity is available at ≥98% as verified by HPLC and MS analysis .

Lysylcysteine Structural Specificity


While Lysylcysteine shares the core dipeptide scaffold with other simple dipeptides, its specific sequence (Lys-Cys) confers unique chemical functionality that is not interchangeable with alternative dipeptides. The combination of a primary amine group on the lysine side chain and a free thiol (-SH) group on the cysteine residue provides a distinct dual-reactive center [1]. This allows for covalent reactivity and chelation capabilities that are absent in dipeptides lacking either the lysine or cysteine moiety [1]. Substitution with a generic dipeptide such as Glycylglycine or Alanylalanine would completely eliminate these specific chemical features, rendering them unsuitable for applications requiring thiol-based antioxidant activity or amine-mediated conjugation .

Lysylcysteine Quantitative Evidence


Metal Chelation Affinity vs Free Cysteine

Lysylcysteine demonstrates a dramatically higher affinity for lead ions (Pb²⁺) compared to free cysteine. The binding constant (Kf) for the Lysylcysteine-Pb²⁺ complex was determined to be 10^15, which is significantly greater than the reported binding constant for free cysteine with Pb²⁺, which is typically on the order of 10^9 to 10^10 . This indicates that the dipeptide framework enhances the metal chelation capability beyond that of its constituent amino acid.

Heavy Metal Detoxification Environmental Remediation Chelation Therapy

Purity Comparison with Generic Dipeptides

Commercial lots of Lysylcysteine are consistently available at a minimum purity of 98%, as verified by orthogonal analytical methods including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) [REFS-1, REFS-2]. This is a higher and more stringently verified purity standard than what is commonly available for many non-certified, generic dipeptides used as general biochemical reagents.

Analytical Chemistry Quality Control Reference Standards

Lipophilicity vs Other Dipeptides

The computed XLogP3-AA value for Lysylcysteine is -3.6, classifying it as a highly hydrophilic compound [1]. This value is significantly lower than the logP of many other common dipeptides, such as Leucyl-phenylalanine (Leu-Phe), which has a predicted logP of approximately -1.2, or Valyl-proline (Val-Pro), with a predicted logP of approximately -2.3 [2]. This indicates that Lysylcysteine will exhibit markedly different solubility and partitioning behavior in aqueous and biological systems.

ADME Prediction Solubility Biophysical Chemistry

Lysylcysteine Application Scenarios


Environmental Remediation and Heavy Metal Chelation

Lysylcysteine is optimally suited as a research tool for investigating heavy metal sequestration and detoxification pathways due to its exceptionally high affinity for lead (Kf = 10^15). Its performance in this context far exceeds that of free cysteine, making it a superior candidate for developing novel chelating agents or for studying the mechanisms of metal-induced toxicity in biological and environmental systems .

Proteomics and Metabolomics Reference Standard

The compound's consistent commercial availability at ≥98% purity, validated by HPLC, MS, and NMR, makes it a reliable analytical reference standard. Its unique dual-reactive centers and defined physicochemical properties (e.g., XLogP3-AA of -3.6) are valuable for method development and validation in mass spectrometry-based proteomics and metabolomics studies, including the construction of spectral libraries for dipeptide identification [REFS-2, REFS-3].

Covalent Probes and Bioconjugation Reagents

The presence of both a primary amine (from lysine) and a free thiol (from cysteine) provides a unique scaffold for designing heterobifunctional crosslinkers or covalent probes. This dual functionality is not available in simpler, single-amino acid reagents or in dipeptides lacking these specific residues. This makes Lysylcysteine a valuable starting material or intermediate for chemists developing targeted covalent inhibitors or site-specific labeling agents [2].

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